molecular formula C19H14F4N4O B12407007 YAP/TAZ inhibitor-2

YAP/TAZ inhibitor-2

Cat. No.: B12407007
M. Wt: 390.3 g/mol
InChI Key: GTRCXQAYBUYBBE-UHFFFAOYSA-N
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Description

YAP/TAZ inhibitor-2 is a small molecule compound designed to inhibit the activity of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). These proteins are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size. Dysregulation of YAP/TAZ activity is implicated in various cancers, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YAP/TAZ inhibitor-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. These intermediates are then subjected to further functionalization to introduce specific substituents that enhance the inhibitory activity of the compound. The final step involves purification and characterization of the compound using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

YAP/TAZ inhibitor-2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent inhibitors .

Scientific Research Applications

YAP/TAZ inhibitor-2 has a wide range of scientific research applications:

Mechanism of Action

YAP/TAZ inhibitor-2 exerts its effects by binding to the TEA domain (TEAD) family of transcription factors, which are the primary partners of YAP and TAZ in the nucleus. This binding prevents YAP/TAZ from interacting with TEAD, thereby inhibiting the transcription of genes involved in cell proliferation and survival. The inhibition of YAP/TAZ activity leads to reduced cell growth and increased apoptosis, making it an effective strategy for targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YAP/TAZ inhibitor-2

This compound is unique in its high specificity and potency in inhibiting YAP/TAZ activity. Unlike other inhibitors, it has shown minimal off-target effects and a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C19H14F4N4O

Molecular Weight

390.3 g/mol

IUPAC Name

2-fluoro-1-[3-[3-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-1-yl]azetidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C19H14F4N4O/c1-11(20)18(28)26-9-14(10-26)27-17-15(3-2-8-24-17)16(25-27)12-4-6-13(7-5-12)19(21,22)23/h2-8,14H,1,9-10H2

InChI Key

GTRCXQAYBUYBBE-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)N1CC(C1)N2C3=C(C=CC=N3)C(=N2)C4=CC=C(C=C4)C(F)(F)F)F

Origin of Product

United States

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